3-(cyclopropylsulfamoyl)benzoic Acid 3-(cyclopropylsulfamoyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 852933-50-7
VCID: VC2442252
InChI: InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
SMILES: C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Molecular Formula: C10H11NO4S
Molecular Weight: 241.27 g/mol

3-(cyclopropylsulfamoyl)benzoic Acid

CAS No.: 852933-50-7

Cat. No.: VC2442252

Molecular Formula: C10H11NO4S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

3-(cyclopropylsulfamoyl)benzoic Acid - 852933-50-7

Specification

CAS No. 852933-50-7
Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
IUPAC Name 3-(cyclopropylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
Standard InChI Key KBRLADOVWCDAEI-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Information

3-(Cyclopropylsulfamoyl)benzoic acid consists of a benzoic acid core with a cyclopropylsulfamoyl group at the meta position. The molecular formula is C10H11NO4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure .

Table 1: Chemical Identifiers and Properties of 3-(Cyclopropylsulfamoyl)benzoic Acid

PropertyValue
IUPAC Name3-(cyclopropylsulfamoyl)benzoic acid
CAS Number852933-50-7
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
SMILESC1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
InChIKeyKBRLADOVWCDAEI-UHFFFAOYSA-N
European Community (EC) Number839-194-4

Physical and Chemical Properties

The compound is characterized by its solubility in methanol and sensitivity to moisture. It typically appears as a solid at room temperature. The presence of both carboxylic acid and sulfonamide functional groups contributes to its chemical reactivity and potential for derivatization .

Synthesis and Preparation Methods

The synthesis of 3-(cyclopropylsulfamoyl)benzoic acid typically involves the reaction of cyclopropylamine with 3-(chlorosulfonyl)benzoic acid. This reaction occurs in the presence of a base such as triethylamine, using a solvent like tetrahydrofuran. The reaction is typically conducted at low temperatures (around 0°C) to ensure controlled addition and reaction .

The general synthetic route can be summarized as follows:

  • Starting with 3-(chlorosulfonyl)benzoic acid

  • Reacting with cyclopropylamine in the presence of a base

  • Purification to obtain the final product

This compound has been used as a starting material in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and potential therapeutic agents .

Biological Activity and Mechanisms of Action

Enzyme Inhibition

3-(Cyclopropylsulfamoyl)benzoic acid has demonstrated significant enzyme inhibition properties, particularly against h-NTPDases (human Nucleoside Triphosphate Diphosphohydrolases). These enzymes play crucial roles in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Research has shown that this compound acts as an inhibitor of h-NTPDases by binding to the active site of the enzyme, thereby preventing the hydrolysis of nucleoside triphosphates and diphosphates. Additionally, studies have indicated moderate inhibitory activity against certain isoforms of carbonic anhydrases, which are important in physiological processes like respiration and acid-base balance.

Research Applications

Enzyme Inhibition Studies

Research has focused on the interaction of 3-(cyclopropylsulfamoyl)benzoic acid with various enzymes, particularly h-NTPDases. A study highlighted its potential as an inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM, making it a selective blocker for this specific isoform .

Table 2: Inhibitory Activity Against Various h-NTPDase Isoforms

Enzyme TargetInhibition Activity
h-NTPDase8Selective blocker (IC50 = 0.28 ± 0.07 μM)
Carbonic AnhydrasesModerate inhibition
h-NTPDasesPotential inhibitor

Medicinal Chemistry Applications

In medicinal chemistry, 3-(cyclopropylsulfamoyl)benzoic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It has been used in the development of compounds targeting specific enzymes and receptors involved in various diseases .

One notable application is its use as a starting material in the synthesis of compound 59 - (R)-1-Cyano-N-(5-(3-(N-cyclopropylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamide - which may have potential biological activities .

Comparative Analysis with Similar Compounds

Related Compounds

Several compounds structurally related to 3-(cyclopropylsulfamoyl)benzoic acid have been studied for their biological activities. These include:

  • 3-(Chlorosulfonyl)benzoic acid: A precursor in the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid .

  • 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid: A related compound with a bromine atom at the second position and the cyclopropylamino sulfonyl group at the fifth position.

  • 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid: A homologated version with an additional methylene group between the cyclopropyl and sulfamoyl moieties .

Structure-Activity Relationships

The biological activity of 3-(cyclopropylsulfamoyl)benzoic acid and its derivatives is influenced by the positioning of the functional groups on the benzoic acid core. The cyclopropylsulfamoyl group is particularly important for the compound's enzyme inhibition properties, as it enables specific interactions with the active sites of target enzymes .

Research suggests that modifications to the cyclopropyl ring or the benzoic acid moiety can significantly alter the compound's potency and selectivity for different enzyme isoforms .

Current Research Findings

Recent research has focused on expanding the understanding of 3-(cyclopropylsulfamoyl)benzoic acid's potential applications. A comprehensive study investigated the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. This research identified several compounds with significant inhibitory activity against different h-NTPDase isoforms .

Additionally, molecular docking studies have provided insights into the interactions between 3-(cyclopropylsulfamoyl)benzoic acid and its target enzymes, demonstrating significant interactions with specific amino acids in the respective h-NTPDase homology model proteins .

Table 3: Recent Research Applications of 3-(Cyclopropylsulfamoyl)benzoic Acid

Research AreaKey FindingsReference
h-NTPDase InhibitionSelective blocker of h-NTPDase8 with IC50 = 0.28 ± 0.07 μM
Medicinal ChemistryUsed as starting material for synthesis of compound 59
Structure-Activity RelationshipsThe cyclopropylsulfamoyl group is critical for enzyme inhibition
Molecular DockingSignificant interactions with amino acids in h-NTPDase proteins

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